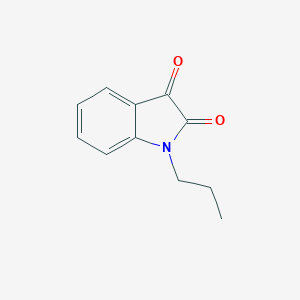

1-propyl-1H-indole-2,3-dione

Vue d'ensemble

Description

1-Propyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by its IUPAC name this compound . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of this compound can be achieved by the action of 1-bromopropane alkyl on 1H-indole-2,3-dione in the presence of a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis

The 1H-indole-2,3-dione unit of the molecule is essentially planar, with a root mean square (r.m.s.) deviation of 0.0387 . This plane makes a dihedral angle of 72.19 with the plane of the propyl substituent .Chemical Reactions Analysis

A comparative study of the change in different properties of electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . HOMA analysis was performed to investigate the effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a predicted boiling point of 319.3±25.0 °C and a predicted density of 1±0.06 g/cm3 .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Les isatines, y compris la 1-propyl-1H-indole-2,3-dione, sont des substrats polyvalents en synthèse chimique. Elles sont utilisées pour créer une variété de composés hétérocycliques tels que les indoles et les quinoléines, qui sont essentiels au développement de nouveaux produits pharmaceutiques .

Matière première pharmaceutique

Ces composés servent d'intermédiaires clés en synthèse organique et sont historiquement liés à la synthèse des colorants. Cependant, leur rôle s'est élargi pour inclure la création de médicaments en raison de leurs propriétés biologiques et pharmacologiques .

Activité antituberculeuse

Les dérivés de la 1H-indole-2,3-dione ont été étudiés pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis et Mycobacterium bovis, montrant un potentiel comme agents thérapeutiques dans la lutte contre la tuberculose .

Traitement du cancer

Les dérivés de l'indole sont de plus en plus utilisés dans le traitement des cellules cancéreuses en raison de leurs propriétés biologiquement actives. Elles sont prometteuses dans le développement de traitements pour divers types de cancer .

Traitement des infections microbiennes

Au-delà du traitement du cancer, ces composés sont également explorés pour leur efficacité contre les microbes, ce qui pourrait conduire à de nouveaux antibiotiques ou médicaments antiviraux .

Traitement des troubles

Les propriétés biologiques diverses des dérivés de l'indole en font des candidats pour le traitement de différents types de troubles dans le corps humain, notamment les troubles neurologiques .

Conception moléculaire

La conception de nouvelles molécules utilisant l'isoindoline-1,3-dione a suscité l'attention pour sa vaste gamme d'applications dans la recherche scientifique, de 2015 à 2023 .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Mécanisme D'action

Target of Action

1-Propyl-1H-indole-2,3-dione, a derivative of indole, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, suggesting its potential for high-affinity binding to various biological targets .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they may have significant molecular and cellular effects.

Propriétés

IUPAC Name |

1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNBCWMOHUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364687 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41042-12-0 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the 1-propyl-1H-indole-2,3-dione molecule?

A1: The 1H-indole-2,3-dione unit of the molecule is essentially planar []. The propyl substituent is not coplanar with this unit, forming a dihedral angle of 72.19° with the 1H-indole-2,3-dione plane [].

Q2: How are the molecules of this compound arranged in its crystal structure?

A2: The crystal structure of this compound features chains that run along the b-axis. These chains are formed by C—H⋯O hydrogen bonds between adjacent molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)